molecular formula C9H11NO3 B009617 (R)-2-Amino-2-(2-methoxyphenyl)acetic acid CAS No. 103889-84-5

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Cat. No. B009617
M. Wt: 181.19 g/mol
InChI Key: DQSACLYOIBPCJU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid and its derivatives often involves complex chemical reactions that aim to achieve high purity and enantiomeric excess. Methods such as asymmetric synthesis using chiral auxiliaries or catalysis are common to introduce the desired stereochemistry. The use of Lawesson's reagent in the synthesis of sulfur-containing compounds, as well as advanced oxidation processes for creating specific functional groups, can be relevant to the synthesis of this compound and its analogs (Larik et al., 2017), (Qutob et al., 2022).

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid is characterized by its chiral center at the alpha carbon, making it a compound of interest in stereochemistry. Advanced spectroscopic techniques, including NMR and mass spectrometry, are crucial for determining its configuration and conformation. Studies on related compounds, such as the characterization of glycosyl inositol phosphoryl ceramides, highlight the importance of mass spectrometry in elucidating complex molecular structures (Buré et al., 2014).

Chemical Reactions and Properties

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid participates in various chemical reactions, such as condensation, acylation, and others, contributing to its versatility in synthesis. The reactivity of its amino and carboxylic acid functional groups allows for the formation of a wide range of derivatives with potential biological activity. The interaction of similar compounds with enzymes and their role in biological systems can provide insights into its chemical reactivity and potential applications (Sauter et al., 2013).

Scientific Research Applications

Chemical Properties and Structural Analysis

  • Chemical Structure and Synthesis : A study by Guzei et al. (2010) focuses on the synthesis of a compound structurally related to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, providing insights into the molecular structure, including the planarity of the methoxy group and the tilt of the acetic acid substituent. This research aids in understanding the chemical behavior of similar compounds (Guzei, Gunderson, & Hill, 2010).

  • Acylation and Reactivity : The work of Arutjunyan et al. (2013) explores the acylation of amines and pyrazole using a compound related to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, highlighting its potential in synthesizing new amides and demonstrating its reactivity (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Biomedical and Pharmacological Research

  • Metabolism Studies : A study by Kanamori et al. (2002) investigates the in vivo metabolism of a related compound in rats, providing insights into the metabolic pathways and potential biomedical applications of compounds like (R)-2-Amino-2-(2-methoxyphenyl)acetic acid (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Enantioselective Synthesis : The work of Schmidt et al. (1992) on the enantioselective synthesis of a precursor for ACE inhibitors sheds light on the significance of stereochemistry in synthesizing biologically active compounds, which is relevant for understanding the synthesis and applications of chiral compounds like (R)-2-Amino-2-(2-methoxyphenyl)acetic acid (Schmidt, Blaser, Fauquex, Sedelmeier, & Spindler, 1992).

Crystallography and Materials Science

  • Crystal Structure and Polymers : Research by Tay and Hua (2021) on chiral coordination polymers, including those constructed from derivatives of mandelic acid, provides insights into the crystal packing and potential material science applications of similar chiral compounds (Tay & Hua, 2021).

  • Pharmacokinetics and Analysis : The study by Sun et al. (2009) describes a method for determining enantiomers of a specific compound in rat plasma, which can be relevant for pharmacokinetic studies of chiral compounds like (R)-2-Amino-2-(2-methoxyphenyl)acetic acid (Sun, Si, Fan, Qiu, & Li, 2009).

Safety And Hazards

Methoxyphenylacetic acid, a related compound, is classified as causing serious eye damage. Safety precautions include wearing eye protection and face protection. If it comes in contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2R)-2-amino-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSACLYOIBPCJU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.